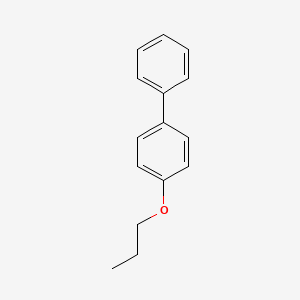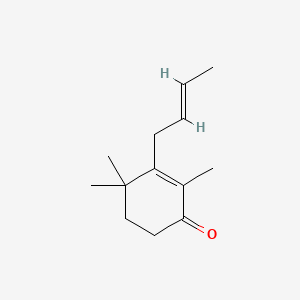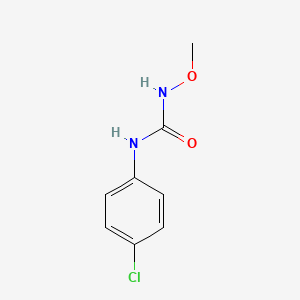
4-N-PROPYLOXYBIPHENYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Propyloxybiphenyl is an organic compound with the molecular formula C15H16O. It is a biphenyl derivative where a propoxy group is attached to the para position of one of the phenyl rings. This compound is known for its applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-N-Propyloxybiphenyl can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
4-N-Propyloxybiphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Biphenyl carboxylic acids
Reduction: Biphenyl alcohols
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
4-N-Propyloxybiphenyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-N-Propyloxybiphenyl exerts its effects depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, it may interact with specific molecular targets, influencing pathways related to its chemical structure .
Comparación Con Compuestos Similares
Similar Compounds
- 4-N-Butyloxybiphenyl
- 4-N-Pentyloxybiphenyl
- 4-N-Hexyloxybiphenyl
Uniqueness
4-N-Propyloxybiphenyl is unique due to its specific propoxy group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in applications requiring precise molecular characteristics .
Propiedades
Número CAS |
6734-90-3 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-phenyl-4-propoxybenzene |
InChI |
InChI=1S/C15H16O/c1-2-12-16-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Clave InChI |
XZPRKBDNMQXKJB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
6734-90-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B1617355.png)

![4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1617359.png)
![3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1617361.png)
![2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol](/img/structure/B1617362.png)

![L-Alanine, N-[[4-(acetylamino)phenyl]sulfonyl]-](/img/structure/B1617364.png)





